- Design, Generation, and Synthetic Application of Borylzincate: Borylation of Aryl Halides and Borylzincation of Benzynes/Terminal Alkyne, Journal of the American Chemical Society, 2013, 135(50), 18730-18733
Cas no 936618-92-7 (3-Fluorophenylboronic acid pinacol ester)
936618-92-7 structure
Product Name:3-Fluorophenylboronic acid pinacol ester
Número CAS:936618-92-7
MF:C12H16BFO2
Megavatios:222.063647270203
MDL:MFCD18375236
CID:1056272
PubChem ID:57193946
Update Time:2024-10-26
3-Fluorophenylboronic acid pinacol ester Propiedades químicas y físicas
Nombre e identificación
-
- 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3-Fluorophenylboronic Acid Pinacol Ester
- AMTB616
- VWBPPYBBVMPZOZ-UHFFFAOYSA-N
- 1,3,2-Dioxaborolane, 2-(3-fluorophenyl)-4,4,5,5-tetramethyl-
- 3-FluorophenylboronicAcidPinacolEster
- SY007221
- AK142328
- (3-FLUOROPHENYL)BORONIC ACID PINACOL ESTER
- 2-(3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- 3-Fluorophenylboronic acid pinacol ester
-
- MDL: MFCD18375236
- Renchi: 1S/C12H16BFO2/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h5-8H,1-4H3
- Clave inchi: VWBPPYBBVMPZOZ-UHFFFAOYSA-N
- Sonrisas: FC1C=C(B2OC(C)(C)C(C)(C)O2)C=CC=1
Atributos calculados
- Calidad precisa: 222.12300
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 16
- Cuenta de enlace giratorio: 1
- Complejidad: 252
- Superficie del Polo topológico: 18.5
Propiedades experimentales
- PSA: 18.46000
- Logp: 2.12490
3-Fluorophenylboronic acid pinacol ester Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H315; H319; H335
- Declaración de advertencia: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Condiciones de almacenamiento:Store at room temperature
3-Fluorophenylboronic acid pinacol ester Datos Aduaneros
- Código HS:2931900090
- Datos Aduaneros:
中国海关编码:
2931900090概述:
2931900090. 其他有机-无机化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:AB(入境货物通关单,出境货物通关单). 最惠国关税:6.5%. 普通关税:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
3-Fluorophenylboronic acid pinacol ester PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM134672-5g |
2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
936618-92-7 | 95+% | 5g |
$88 | 2021-08-05 | |
| Chemenu | CM134672-10g |
2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
936618-92-7 | 95+% | 10g |
$148 | 2021-08-05 | |
| Chemenu | CM134672-25g |
2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
936618-92-7 | 95+% | 25g |
$292 | 2021-08-05 | |
| TRC | F621175-100mg |
3-Fluorophenylboronic acid pinacol ester |
936618-92-7 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | F621175-250mg |
3-Fluorophenylboronic acid pinacol ester |
936618-92-7 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | F621175-500mg |
3-Fluorophenylboronic acid pinacol ester |
936618-92-7 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | F621175-1g |
3-Fluorophenylboronic acid pinacol ester |
936618-92-7 | 1g |
$ 80.00 | 2022-06-04 | ||
| Chemenu | CM134672-5g |
2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
936618-92-7 | 95+% | 5g |
$88 | 2022-08-31 | |
| Chemenu | CM134672-10g |
2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
936618-92-7 | 95%+ | 10g |
$56 | 2023-01-09 | |
| Chemenu | CM134672-25g |
2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
936618-92-7 | 95%+ | 25g |
$66 | 2024-07-19 |
3-Fluorophenylboronic acid pinacol ester Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sodium tert-butoxide Catalysts: Diethylzinc Solvents: Tetrahydrofuran , Hexane ; 0 °C; 30 min, rt
1.2 rt → 75 °C; 24 h, 75 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 rt → 75 °C; 24 h, 75 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ; 48 h
Referencia
- Visible Light-Induced Borylation of C-O, C-N, and C-X Bonds, Journal of the American Chemical Society, 2020, 142(3), 1603-1613
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sodium oxalate , Tripotassium phosphate Catalysts: 4-Cyanopyridine , 2,4,5-Tri-9H-carbazol-9-yl-6-(ethylphenylamino)-1,3-benzenedicarbonitrile Solvents: Acetonitrile ; 24 h, rt
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water ; rt
Referencia
- Unveiling Extreme Photoreduction Potentials of Donor-Acceptor Cyanoarenes to Access Aryl Radicals from Aryl Chlorides, Journal of the American Chemical Society, 2021, 143(33), 13266-13273
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: N,N-Bis(1-methylethyl)boranamine Catalysts: Ferrocene Solvents: Acetonitrile ; 2.5 h, rt
1.2 Reagents: Methanol ; 0 °C; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
1.2 Reagents: Methanol ; 0 °C; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
Referencia
- Iron-Catalyzed Borylation of Arenediazonium Salts to Give Access to Arylboron Derivatives via Aryl(amino)boranes at Room Temperature, Advanced Synthesis & Catalysis, 2013, 355(6), 1083-1088
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 17 h, 100 °C
Referencia
- Effect of conjugated small molecular electrolytes based on carbazole with N and F atoms for the automatic formation of electron transport layer in polymer solar cell, Synthetic Metals, 2021, 275,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile
Referencia
- Direct synthesis of arylboronic pinacol esters from arylamines, Organic Chemistry Frontiers, 2014, 1(4), 422-425
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile ; 2 h, 80 °C
Referencia
- Synthesis of Pinacol Arylboronates from Aromatic Amines: A Metal-Free Transformation, Journal of Organic Chemistry, 2013, 78(5), 1923-1933
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 48 h, 80 °C
Referencia
- Group 4 Post-Metallocenes Supported by [OCH2N,C(σ-aryl)] Auxiliaries Bearing a Seven-Membered Metallacycle: Synthesis, Characterization, and Catalysts for Olefin Polymerization, Organometallics, 2019, 38(15), 2963-2971
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Cesium fluoride Catalysts: Bis[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene]nickel , 1960399-43-2 Solvents: Mesitylene ; 6 h, 25 °C
Referencia
Selective Photocatalytic C-F Borylation of Polyfluoroarenes by Rh/Ni Dual Catalysis Providing Valuable Fluorinated Arylboronate Esters
,
Journal of the American Chemical Society,
2018,
140(50),
17612-17623
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Sodium oxalate , 4-Cyanopyridine , Tripotassium phosphate Catalysts: 2,4,5-Tri-9H-carbazol-9-yl-6-(ethylphenylamino)-1,3-benzenedicarbonitrile Solvents: Acetonitrile ; 24 h, rt
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water
Referencia
- Unveiling extreme photoreduction potentials of donor-acceptor cyanoarenes to access aryl radicals from aryl chlorides, ChemRxiv, 2021, 1, 1-7
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Pyridine , Cesium fluoride Solvents: Dimethyl sulfoxide ; rt → 105 °C; 2 h, 105 °C
Referencia
- Radical Metal-Free Borylation of Aryl Iodides, Synthesis, 2017, 49(21), 4759-4768
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt → 45 °C
1.2 Solvents: Tetrahydrofuran ; 45 °C; 5 h, 45 °C
1.3 Solvents: Tetrahydrofuran ; 0 - 5 °C; 1 h, 0 - 5 °C; 5 °C → rt; 2 h, rt
1.4 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 45 °C; 5 h, 45 °C
1.3 Solvents: Tetrahydrofuran ; 0 - 5 °C; 1 h, 0 - 5 °C; 5 °C → rt; 2 h, rt
1.4 Reagents: Sodium chloride Solvents: Water
Referencia
- Novel boronizing reagent pinacolyl dimethylamino-borate, and the preparation method and application thereof, China, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: N,N-Bis(1-methylethyl)boranamine Catalysts: Ferrocene Solvents: Acetonitrile ; 2.5 h, rt
1.2 Reagents: Methanol ; 0 °C; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
1.2 Reagents: Methanol ; 0 °C; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
Referencia
- New process for preparing arylboranes, arylboronates and MIDA-borates by arylation of organoboron compounds with aryldiazonium salts, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: N,N-Bis(1-methylethyl)boranamine Catalysts: Ferrocene Solvents: Acetonitrile ; 2.5 h, rt
1.2 Reagents: Methanol ; 0 °C; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
1.2 Reagents: Methanol ; 0 °C; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
Referencia
- New process for preparing arylboranes by arylation of organoboron compounds, European Patent Organization, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Catalysts: Bis(dimethylamino)methane Solvents: Acetone , Acetonitrile , Water ; 15 min, -5 °C
Referencia
- Efficient metal-free photochemical borylation of aryl halides under batch and continuous-flow conditions, Chemical Science, 2016, 7(6), 3676-3680
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: N,N-Bis(1-methylethyl)boranamine Catalysts: Titanocene dichloride Solvents: Acetonitrile ; 2 h, rt
1.2 Solvents: Methanol ; 0 °C; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
1.2 Solvents: Methanol ; 0 °C; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
Referencia
- Borylation using group IV metallocene under mild conditions, Tetrahedron Letters, 2014, 55(10), 1702-1705
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Acetone , Water ; 12 h, rt
Referencia
- Redox-Neutral Borylation of Aryl Sulfonium Salts via C-S Activation Enabled by Light, Organic Letters, 2019, 21(23), 9688-9692
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: Chloro[rel-(3aR,9aS)-1,3,3a,4,9,9a-hexahydro-1,3-bis(1-methylethyl)-4,9[1′,2′]-b… Solvents: tert-Butyl methyl ether ; 25 °C; 4 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Referencia
- A Bicyclic N-Heterocyclic Carbene as a Bulky but Accessible Ligand: Application to the Copper-Catalyzed Borylations of Aryl Halides, Journal of Organic Chemistry, 2015, 80(19), 9671-9681
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Tripotassium phosphate , Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Catalysts: Bis(1,5-cyclooctadiene)nickel , Tricyclohexylphosphine Solvents: 1,4-Dioxane ; 24 h, 60 °C
Referencia
- Ni-Catalyzed Deoxygenative Borylation of Phenols Via O-Phenyl-uronium Activation, ACS Catalysis, 2022, 12(15), 8904-8910
Métodos de producción 20
Condiciones de reacción
1.1 Catalysts: Tetramethylammonium fluoride , Bis[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene]nickel Solvents: Methylcyclopentane ; 15 h, 80 °C
Referencia
- Preparing (Multi)Fluoroarenes as Building Blocks for Synthesis: Nickel-Catalyzed Borylation of Polyfluoroarenes via C-F Bond Cleavage, Journal of the American Chemical Society, 2016, 138(16), 5250-5253
Métodos de producción 21
Condiciones de reacción
1.1 Reagents: Silver phosphate Catalysts: Palladium chloride , X-Phos Solvents: Acetonitrile ; 17 h, 80 °C
Referencia
- Synthesis of arylboronates via the Pd-catalyzed desulfitative coupling reaction of sodium arylsulfinates with bis(pinacolato)diboron, Tetrahedron Letters, 2021, 85,
3-Fluorophenylboronic acid pinacol ester Raw materials
- 1-Fluoro-3-iodobenzene
- 2,3-Dimethylbutane-2,3-diol
- sodium 3-fluorobenzenesulfinate
- 1,3,2-Dioxaborolan-2-amine, N,N,4,4,5,5-hexamethyl-
- Borate(1-),tetrafluoro-
- 1-Bromo-3-fluorobenzene
- Bis(pinacolato)diborane
- 3-Fluorophenol
- (3-Fluorophenyl)dimethylsulfonium
- Benzenediazonium, 3-fluoro-
3-Fluorophenylboronic acid pinacol ester Preparation Products
3-Fluorophenylboronic acid pinacol ester Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:936618-92-7)3-Fluorophenylboronic acid pinacol ester
Número de pedido:A859695
Estado del inventario:in Stock
Cantidad:100g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 08:19
Precio ($):204.0
Correo electrónico:sales@amadischem.com
3-Fluorophenylboronic acid pinacol ester Literatura relevante
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
936618-92-7 (3-Fluorophenylboronic acid pinacol ester) Productos relacionados
- 876062-39-4(2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 303006-90-8(2-[2,5-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 819058-34-9(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
- 1308669-74-0(2-(6-Fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 863868-37-5(2,6-Difluorophenylboronic acid, pinacol ester)
- 627526-35-6(1,3,2-Dioxaborolane, 2-(4-fluoro-1-naphthalenyl)-4,4,5,5-tetramethyl-)
- 214360-58-4(4-Fluorophenylboronic acid, pinacol ester)
- 288101-48-4(2,4-Difluorophenylboronic acid, pinacol ester)
- 827614-70-0(4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane)
- 863868-36-4(2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:936618-92-7)3-Fluorophenylboronic acid pinacol ester
Pureza:99%
Cantidad:100g
Precio ($):204.0